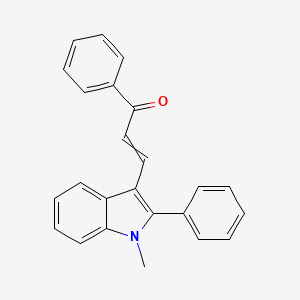
3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-2-phenylindole with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-2-phenyl-1H-indol-3-yl)(phenyl)methanone: Similar structure but different functional groups.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another indole derivative with potential anticancer properties.
Uniqueness
3-(1-Methyl-2-phenyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
4677-15-0 |
|---|---|
Fórmula molecular |
C24H19NO |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3-(1-methyl-2-phenylindol-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C24H19NO/c1-25-22-15-9-8-14-20(22)21(24(25)19-12-6-3-7-13-19)16-17-23(26)18-10-4-2-5-11-18/h2-17H,1H3 |
Clave InChI |
AUTQSENAQYKLBK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=CC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




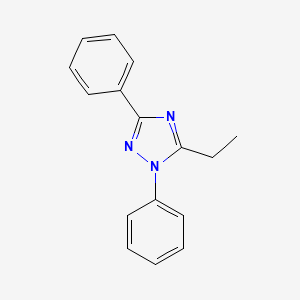

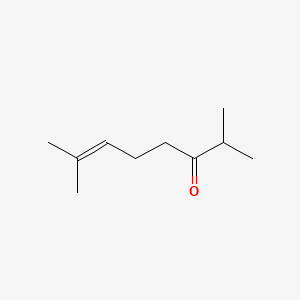
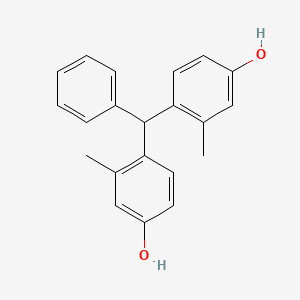
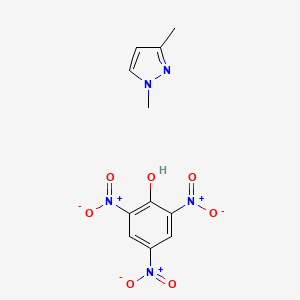
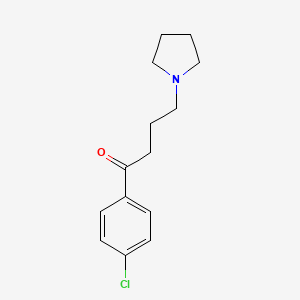
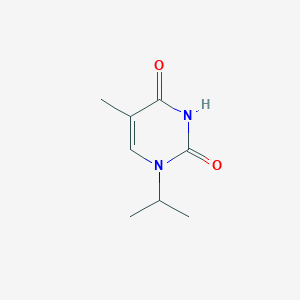
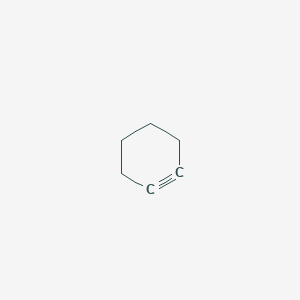
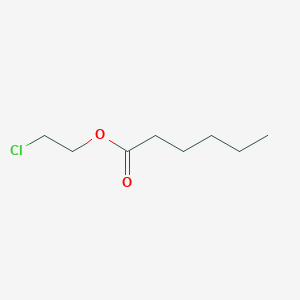
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
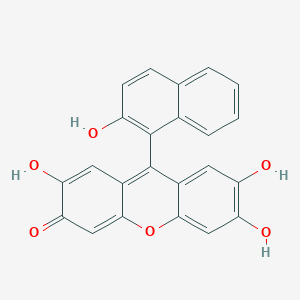
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
